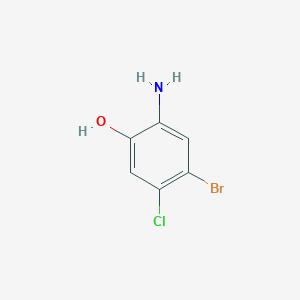

2-Amino-4-bromo-5-chlorophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-bromo-5-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXDRSNMVNIIREK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of 2-Amino-4-bromo-5-chlorophenol

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4-bromo-5-chlorophenol

Introduction: Unveiling a Versatile Halogenated Phenol

This compound is a halogenated aromatic compound featuring a phenol ring substituted with amino, bromo, and chloro groups. As a member of the aminophenol class, its structural complexity and the presence of multiple reactive functional groups make it a molecule of significant interest for researchers, particularly in the fields of pharmaceutical and agrochemical synthesis. The strategic placement of halogen atoms can profoundly influence a molecule's reactivity, lipophilicity, and metabolic stability, making compounds like this valuable intermediates for creating novel bioactive molecules and advanced materials.[1][2][3]

This guide provides a comprehensive analysis of the known and predicted physicochemical properties of this compound. We will delve into its chemical identity, expected spectral characteristics, solubility profile, and reactivity, offering field-proven insights into the methodologies required for its characterization. This document is designed to serve as a foundational resource for scientists and drug development professionals aiming to leverage this compound in their research endeavors.

Caption: Figure 1: Chemical Structure of this compound

PART 1: Chemical Identity and Physicochemical Properties

Precise identification and understanding of a compound's fundamental properties are prerequisites for its successful application in research and development. While comprehensive experimental data for this compound is not extensively documented in peer-reviewed literature, a consistent profile can be assembled from chemical supplier databases and by extrapolation from structurally analogous compounds.

The introduction of both bromine and chlorine onto the phenol ring significantly increases the molecular weight and is expected to influence properties such as melting point and solubility when compared to simpler aminophenols.[4]

Table 1: Summary of Physicochemical Properties

| Property | Value | Source / Rationale |

| CAS Number | 1037298-14-8 | [5][6][7] |

| IUPAC Name | This compound | [6] |

| Molecular Formula | C₆H₅BrClNO | [6] |

| Molecular Weight | 222.47 g/mol | [6][8] |

| Appearance | Solid, powder or crystals | Inferred from supplier data for this and related compounds.[2][9][10] |

| Purity | ≥95-97% | Varies by supplier.[6][7] |

| Melting Point | Not experimentally published. Predicted to be >130 °C. | Based on isomers and related compounds like 2-Amino-4-bromophenol (133 °C) and 2-Amino-4-chlorophenol (136-141 °C).[11][12] |

| Solubility | Limited solubility in water; soluble in polar organic solvents (e.g., ethanol, acetone). | Expected behavior for halogenated phenols. The polar -OH and -NH₂ groups allow for some aqueous solubility, likely enhanced at acidic pH, while the halogenated aromatic ring favors organic solvents.[2][13] |

| Storage | Store in a cool, dry, well-ventilated place. | Recommended for aminophenol compounds to prevent degradation.[7][14] |

PART 2: Analytical Characterization Protocols

A robust analytical workflow is crucial for confirming the identity, purity, and stability of any chemical intermediate. For a molecule like this compound, a multi-technique approach is required.

Chromatographic Purity Assessment: A Reverse-Phase HPLC Method

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile organic compounds. A reverse-phase method is ideal for separating the target compound from potential impurities or degradation products.[15]

Experimental Protocol:

-

Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) provides excellent resolving power for aromatic compounds.

-

Mobile Phase Preparation: An isocratic mobile phase consisting of a water:acetonitrile mixture with a small amount of acid (e.g., 0.1% acetic or formic acid) is a robust starting point. A typical ratio might be 70:30 (v/v) water:acetonitrile. The acid suppresses the ionization of the phenolic proton, leading to sharper, more symmetric peaks.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent like acetonitrile to a concentration of approximately 1 mg/mL.

-

Instrument Parameters:

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Injection Volume: 10 µL.

-

Detector: UV-Vis detector set to a wavelength where the chromophore absorbs strongly, likely around 280-290 nm.

-

Column Temperature: 30 °C to ensure reproducibility.

-

-

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Caption: Figure 2: HPLC Workflow for Purity Analysis

Structural Confirmation: Spectroscopic Methods

Mass Spectrometry (MS): The most definitive technique for confirming molecular weight.

-

Expected Outcome: In electrospray ionization (ESI) mode, the compound should show a prominent molecular ion peak [M+H]⁺ at m/z 223.9. The key diagnostic feature is the isotopic pattern. The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will create a characteristic cluster of peaks that can be computationally matched to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.

-

¹H NMR: The aromatic region should display two singlets or two narrowly split doublets, corresponding to the two protons on the benzene ring. The chemical shifts will be influenced by the electron-donating effects of the -OH and -NH₂ groups and the electron-withdrawing effects of the halogens. Broad signals corresponding to the -OH and -NH₂ protons would also be expected, which would be exchangeable with D₂O.

-

¹³C NMR: Six distinct signals in the aromatic region (approx. 100-160 ppm) are expected, confirming the substitution pattern of the benzene ring.

Infrared (IR) Spectroscopy: Useful for identifying key functional groups.

-

Expected Peaks:

-

Broad O-H stretch: ~3200-3500 cm⁻¹

-

N-H stretching (primary amine): Two sharp peaks around 3300-3500 cm⁻¹

-

C-H aromatic stretch: ~3000-3100 cm⁻¹

-

C=C aromatic ring stretches: ~1450-1600 cm⁻¹

-

C-O stretch: ~1200-1260 cm⁻¹

-

PART 3: Reactivity, Safety, and Applications

Synthetic Potential

The utility of this compound in drug development stems from its versatile reactive sites.

-

The Amino Group: Can undergo acylation, alkylation, or diazotization reactions to introduce a wide variety of functional groups or to be converted into other substituents.

-

The Phenolic Hydroxyl Group: Weakly acidic, it can be readily converted into ethers or esters to modulate solubility and pharmacokinetic properties.

-

The Aromatic Ring: The halogen substituents, particularly the bromine atom, are amenable to modern cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the construction of complex biaryl or C-N/C-O bonds, which are common motifs in pharmaceutical agents.[2]

This trifecta of reactivity makes the compound a valuable building block for constructing complex molecular scaffolds. For instance, related aminophenols are precursors in the synthesis of muscle relaxants and other biologically active heterocycles.[15]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact CAS number is not widely available, data from its isomers, such as 2-amino-4-bromo-6-chlorophenol and 2-amino-6-bromo-4-chlorophenol, provide a strong basis for hazard assessment.[16][17]

-

GHS Hazard Statements (Inferred):

Handling Protocol: Researchers and laboratory personnel must handle this compound with appropriate engineering controls and personal protective equipment (PPE).

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Wear protective gloves (e.g., nitrile), a lab coat, and safety glasses or goggles. A face shield may be required if there is a splash hazard.[17]

-

Avoid creating dust. If handling a powder, use a respirator with an appropriate particulate filter.

-

-

First Aid: In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek immediate medical attention in all cases of significant exposure.[17]

Conclusion

This compound presents itself as a chemical intermediate of considerable potential, particularly for applications in medicinal chemistry and materials science. Its well-defined structure, characterized by multiple, distinct reactive sites, offers synthetic chemists a versatile platform for molecular elaboration. While a comprehensive, publicly available dataset of its experimental physicochemical properties remains to be published, a reliable working profile can be established from supplier data and the known characteristics of closely related halogenated aminophenols. The analytical and handling protocols outlined in this guide provide a robust framework for scientists to confidently and safely incorporate this promising building block into their research and development pipelines.

References

-

Australian Water Quality Centre. (n.d.). PHENOLS. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Phenol. NCBI Bookshelf. Retrieved from [Link]

-

Aktas, A. H. (2009). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing. Retrieved from [Link]

-

Choguill, H. S., & Bissing, D. E. (1958). Separation of Halogenated Phenols by Paper Chromatography. Analytical Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-bromo-6-chlorophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-Bromophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-amino-5-bromo-4-chlorophenol (C6H5BrClNO). Retrieved from [Link]

-

Srini Chem. (n.d.). 2-Bromo-5-chlorophenol (CAS: 13659-23-9): An Overview of Its Structure and Chemical Properties. Retrieved from [Link]

-

Angene Chemical. (2024). Safety Data Sheet: 2-amino-6-bromo-4-chlorophenol. Retrieved from [Link]

-

CPAChem. (2023). Safety data sheet: 2-Amino-4-chlorophenol. Retrieved from [Link]

-

Solubility of Things. (n.d.). 2-Amino-4-chlorophenol. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Bromo-4-chlorophenol in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Chemsrc. (2025). 2-Amino-4-chlorophenol | CAS#:95-85-2. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-chlorophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-bromo-5-fluorophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Dedhiya, P. P., et al. (2016). Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. ResearchGate. Retrieved from [Link]

Sources

- 1. 2-amino-5-bromo-4-chlorophenol | 40372-61-0 | Benchchem [benchchem.com]

- 2. srinichem.com [srinichem.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. 1037298-14-8|this compound|BLD Pharm [bldpharm.com]

- 6. This compound 97% | CAS: 1037298-14-8 | AChemBlock [achemblock.com]

- 7. 1037298-14-8 this compound AKSci 9236EF [aksci.com]

- 8. achmem.com [achmem.com]

- 9. 2-Amino-4-chlorophenol | C6H6ClNO | CID 7265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Amino-4-bromo-5-fluorophenol | 1016234-89-1 [sigmaaldrich.com]

- 11. 2-Amino-4-bromophenol synthesis - chemicalbook [chemicalbook.com]

- 12. 2-Amino-4-chlorophenol | CAS#:95-85-2 | Chemsrc [chemsrc.com]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

- 16. 2-Amino-4-bromo-6-chlorophenol | C6H5BrClNO | CID 57905988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-4-bromo-5-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the halogenated aminophenol, 2-Amino-4-bromo-5-chlorophenol. This compound holds potential as a valuable building block in medicinal chemistry and drug development due to its unique substitution pattern, which offers multiple reactive sites for further molecular elaboration. While detailed literature on this specific molecule is sparse, this guide presents a scientifically grounded, proposed synthesis pathway based on established organic chemistry principles and analogous reactions. Furthermore, it outlines a thorough characterization workflow, including predicted spectroscopic data, and discusses potential applications in the pharmaceutical industry.

Introduction: The Significance of Halogenated Aminophenols in Drug Discovery

Halogenated aminophenols are a class of organic compounds that have garnered significant interest in the field of drug discovery. The presence of both an amino and a hydroxyl group on the aromatic ring provides versatile handles for chemical modification, while the halogen substituents can profoundly influence the physicochemical and pharmacological properties of a molecule. Halogens can modulate lipophilicity, metabolic stability, and binding interactions with biological targets, making them a key tool in the optimization of lead compounds. This compound, with its distinct arrangement of bromo and chloro substituents, presents a unique scaffold for the synthesis of novel therapeutic agents.

Proposed Synthesis of this compound

Retrosynthetic Analysis

The most logical disconnection for this compound is at the C-Br bond, suggesting an electrophilic bromination of 2-amino-5-chlorophenol as the final step. The directing effects of the amino and hydroxyl groups (ortho-, para-directing) and the chloro group (ortho-, para-directing) need to be considered to predict the regioselectivity of the bromination. The powerful activating and ortho-, para-directing hydroxyl and amino groups will primarily govern the position of bromination. The position para to the hydroxyl group is occupied by the chlorine atom, and the position ortho to the hydroxyl group is occupied by the amino group. Therefore, the most likely position for bromination is ortho to the amino group and meta to the chloro group, which is the desired C4 position.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound via electrophilic bromination.

Detailed Experimental Protocol

Materials:

-

2-Amino-5-chlorophenol

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-chlorophenol (1.0 eq) in anhydrous acetonitrile.

-

Bromination: To the stirred solution, add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion of the reaction, quench the excess NBS by adding a saturated aqueous solution of sodium thiosulfate.

-

Workup: Transfer the reaction mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the final product.[1][2][3]

Characterization of this compound

A comprehensive characterization of the synthesized this compound is essential to confirm its identity and purity. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. Based on the spectra of similar compounds like 2-amino-4-chlorophenol, the aromatic region should display two singlets or two doublets with a small coupling constant, corresponding to the protons at the C3 and C6 positions.[4] The chemical shifts of the -NH₂ and -OH protons may be broad and their positions can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. For this compound, six distinct signals are expected in the aromatic region, corresponding to the six carbon atoms of the benzene ring.[5] The chemical shifts will be influenced by the electron-donating effects of the amino and hydroxyl groups and the electron-withdrawing effects of the halogens.

Table 1: Predicted NMR Data for this compound

| Technique | Predicted Chemical Shifts (ppm) |

| ¹H NMR | Aromatic Protons: ~6.5-7.5 ppm; -NH₂ and -OH Protons: Broad signals |

| ¹³C NMR | Aromatic Carbons: ~110-150 ppm |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration |

| O-H | 3200-3600 (broad) | Stretching |

| N-H | 3300-3500 (two bands) | Stretching |

| C-N | 1250-1350 | Stretching |

| C-O | 1200-1300 | Stretching |

| C-Br | 500-600 | Stretching |

| C-Cl | 600-800 | Stretching |

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound. The presence of bromine and chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum.[6]

Table 3: Predicted Mass Spectrometry Data for this compound

| Technique | Predicted m/z Values |

| High-Resolution MS (HRMS) | Calculated for C₆H₅BrClNO [M+H]⁺ |

| Low-Resolution MS (LRMS) | Molecular ion peak with characteristic isotopic pattern for Br and Cl |

Potential Applications in Drug Development

The structural features of this compound make it a promising scaffold for the development of new therapeutic agents. The amino and hydroxyl groups can serve as points for derivatization to introduce pharmacophoric features or to attach linkers for prodrug strategies. The halogen atoms can be exploited in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to build more complex molecular architectures.[7]

Diagram: Potential Derivatization of this compound

Caption: Potential sites for chemical modification on the this compound scaffold.

Conclusion

This technical guide has provided a comprehensive overview of the proposed synthesis and characterization of this compound. While further experimental validation is required, the presented information offers a solid foundation for researchers and drug development professionals interested in utilizing this versatile building block. The unique substitution pattern of this halogenated aminophenol holds significant potential for the discovery and development of novel therapeutic agents.

References

-

Supporting Information for "A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes". The Royal Society of Chemistry. [Link]

-

Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle. The Royal Society of Chemistry. [Link]

-

13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0246398). Human Metabolome Database. [Link]

-

2-amino-5-bromo-4-chlorophenol (C6H5BrClNO). PubChemLite. [Link]

-

1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001169). Human Metabolome Database. [Link]

-

2-Amino-4-bromo-6-chlorophenol. PubChem. [Link]

-

2-Amino-5-bromophenol. PubChem. [Link]

-

2-Amino-4-bromo-6-chlorophenol - Optional[Vapor Phase IR] - Spectrum. SpectraBase. [Link]

-

2-Amino-4-bromo-5-fluorophenol. PubChem. [Link]

- Process for producing 4-bromo-2-chlorophenols.

-

2-Bromo-5-chlorophenol (CAS: 13659-23-9): An Overview of Its Structure and Chemical Properties. Srini Chem. [Link]

-

DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. IJTSRD. [Link]

- Process for the purification of p-aminophenol.

-

Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]

-

Recrystallization and Crystallization. University of California, Irvine. [Link]

-

2-amino-5-methylphenol and 2-amino-5-chlorophenol. ResearchGate. [Link]

-

RECRYSTALLIZATION. Chemistry LibreTexts. [Link]

-

The Crucial Role of 2-Bromo-4-chlorophenol in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

2-Amino-5-chlorophenol. SpectraBase. [Link]

-

2-Amino-4-chlorophenol - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

-

2-Amino-4-chlorophenol - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

- Synthetic method of 2-chloro-4-aminophenol.

-

Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. [Link]

-

2-Bromo-5-chlorophenol. PubChem. [Link]

-

2-Amino-4-chlorophenol. PubChem. [Link]

-

Phenol, 2-bromo-4-chloro-. NIST WebBook. [Link]

Sources

- 1. Reagents & Solvents [chem.rochester.edu]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 2-Amino-4-chlorophenol(95-85-2) 1H NMR spectrum [chemicalbook.com]

- 5. 2-Amino-4-chlorophenol(95-85-2) 13C NMR spectrum [chemicalbook.com]

- 6. Phenol, 2-bromo-4-chloro- [webbook.nist.gov]

- 7. nbinno.com [nbinno.com]

An In-depth Technical Guide to 2-Amino-4-bromo-5-chlorophenol: A Key Building Block for Advanced Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-bromo-5-chlorophenol, bearing the CAS number 1037298-14-8, is a highly functionalized aromatic intermediate of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring amino, hydroxyl, bromo, and chloro moieties, offers a versatile scaffold for the synthesis of complex heterocyclic systems and other advanced pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, with a focus on its role as a strategic building block in the development of novel therapeutics. Safety and handling protocols, based on data from structurally related compounds, are also discussed to ensure its proper use in a research and development setting.

Introduction: The Strategic Importance of Polysubstituted Aminophenols

Polysubstituted aminophenols are a critical class of intermediates in the pharmaceutical industry. The presence of both an amino and a hydroxyl group on an aromatic ring allows for a wide range of chemical transformations, making them ideal starting materials for the construction of diverse molecular architectures. The introduction of halogen atoms, such as bromine and chlorine, further enhances their synthetic utility by providing sites for cross-coupling reactions and other functional group interconversions, while also potentially influencing the biological activity of the final molecule. This compound is a prime example of such a strategically designed building block, poised for application in the synthesis of targeted therapies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Source |

| CAS Number | 1037298-14-8 | [1] |

| Molecular Formula | C₆H₅BrClNO | [1] |

| Molecular Weight | 222.47 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | OC1=CC(Cl)=C(Br)C=C1N | [1] |

| Appearance | Solid (form may vary) | Inferred from related compounds |

| Storage | Sealed in dry, 2-8°C | [2] |

Synthesis of this compound

Proposed Synthetic Pathway: Catalytic Reduction of 4-bromo-5-chloro-2-nitrophenol

The synthesis of this compound can be logically achieved through the catalytic hydrogenation of 4-bromo-5-chloro-2-nitrophenol. This precursor can be synthesized through electrophilic aromatic substitution reactions on an appropriate starting material. The final reduction step is a well-established and high-yielding transformation.

Caption: Proposed synthesis of this compound.

Representative Experimental Protocol for Nitro Group Reduction

The following protocol is a representative procedure for the reduction of a nitrophenol to an aminophenol, adapted from established methods for similar compounds[3][4]. This protocol should be optimized for the specific substrate, 4-bromo-5-chloro-2-nitrophenol.

Materials:

-

4-bromo-5-chloro-2-nitrophenol

-

Iron powder (fine mesh)

-

Concentrated Hydrochloric Acid (HCl)

-

Water

-

Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) solution

-

Organic solvent for extraction (e.g., Ethyl Acetate)

-

Drying agent (e.g., anhydrous Sodium Sulfate)

Procedure:

-

To a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add water and a catalytic amount of concentrated hydrochloric acid.

-

Add finely powdered iron to the acidic water and heat the mixture to reflux with vigorous stirring.

-

Slowly add a solution or suspension of 4-bromo-5-chloro-2-nitrophenol in a suitable solvent (e.g., ethanol/water mixture) to the refluxing mixture over a period of 1-2 hours.

-

After the addition is complete, continue to heat at reflux for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture and neutralize the excess acid by the careful addition of a sodium carbonate or sodium hydroxide solution until the pH is basic. This will precipitate iron salts.

-

Filter the hot reaction mixture through a pad of celite to remove the iron sludge. Wash the filter cake with hot water and the organic solvent used for extraction.

-

Combine the filtrates and transfer to a separatory funnel. Extract the aqueous layer several times with an organic solvent such as ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, toluene, or heptane/ethyl acetate mixtures) or by column chromatography on silica gel. The choice of purification method will depend on the scale of the reaction and the nature of any impurities.

Analytical Characterization

Comprehensive analytical characterization is crucial to confirm the identity and purity of this compound. While specific spectral data for this compound is not publicly available, the expected characteristics can be predicted based on its structure and data from analogous compounds. Several suppliers, such as BLD Pharm, indicate the availability of analytical data including NMR, HPLC, and LC-MS for this compound[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and hydroxyl groups. The aromatic region should display two singlets or two doublets with a small coupling constant, corresponding to the two protons on the benzene ring. The chemical shifts of these protons will be influenced by the electronic effects of the four substituents. The -NH₂ and -OH protons will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration. Based on data for 2-amino-4-chlorophenol, the aromatic protons would likely appear in the range of 6.5-7.0 ppm[5].

-

¹³C NMR: The carbon NMR spectrum should exhibit six distinct signals for the six carbon atoms of the aromatic ring. The chemical shifts will be characteristic of a polysubstituted benzene ring, with the carbons attached to the electronegative oxygen, nitrogen, bromine, and chlorine atoms showing downfield shifts. Data for 2-amino-4-chlorophenol shows aromatic carbon signals in the range of 113-144 ppm[5].

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of the compound. For this compound, the mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a complex cluster of peaks for the molecular ion. The fragmentation pattern would likely involve the loss of small molecules or radicals such as H₂O, CO, Br•, and Cl•.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹

-

N-H stretch: Two sharp peaks for the primary amine in the region of 3300-3500 cm⁻¹

-

C=C stretch (aromatic): Peaks in the region of 1450-1600 cm⁻¹

-

C-N stretch: A band in the region of 1250-1350 cm⁻¹

-

C-O stretch: A strong band in the region of 1200-1300 cm⁻¹

-

C-Br and C-Cl stretches: Bands in the fingerprint region below 1000 cm⁻¹

The following diagram illustrates a typical analytical workflow for the characterization of a novel chemical entity like this compound.

Caption: A typical workflow for the synthesis, purification, and characterization of this compound.

Applications in Drug Development

While specific examples of the use of this compound in the synthesis of marketed drugs are not yet prevalent in the public literature, its structure suggests significant potential as a key intermediate in several therapeutic areas. The combination of a nucleophilic amino group, a phenolic hydroxyl group, and two distinct halogen atoms makes it an ideal precursor for the synthesis of a variety of heterocyclic scaffolds.

Precursor for Benzoxazoles and Related Heterocycles

2-Aminophenols are common starting materials for the synthesis of benzoxazoles, a privileged scaffold in medicinal chemistry with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The amino and hydroxyl groups can be condensed with various reagents, such as carboxylic acids, aldehydes, or their derivatives, to form the oxazole ring. The bromine and chlorine atoms on the benzene ring can be further functionalized, for example, through Suzuki or Buchwald-Hartwig cross-coupling reactions, to introduce additional diversity and modulate the pharmacological properties of the final compounds.

Role in Kinase Inhibitor Synthesis

Many small-molecule kinase inhibitors, which are a cornerstone of modern oncology, feature complex, polysubstituted heterocyclic cores. The structural motifs present in this compound make it a valuable building block for the synthesis of such inhibitors. The amino group can act as a nucleophile in the construction of pyrimidine, pyridine, or other nitrogen-containing heterocycles, while the halogen atoms provide handles for late-stage functionalization to optimize potency and selectivity against specific kinase targets.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. Therefore, it is imperative to handle this compound with the utmost care, treating it as a potentially hazardous substance. The safety precautions outlined below are based on the known hazards of structurally similar compounds, such as other halogenated aminophenols[6][7].

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Engineering Controls: Handle this compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Inhalation: May be harmful if inhaled. Avoid breathing dust.

-

Skin Contact: May cause skin irritation. Avoid contact with skin. In case of contact, wash immediately with soap and water.

-

Eye Contact: May cause serious eye irritation. In case of contact, rinse cautiously with water for several minutes.

-

Ingestion: May be harmful if swallowed. Do not eat, drink, or smoke when handling this compound.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential for application in the synthesis of advanced pharmaceutical compounds. Its highly functionalized structure provides multiple reaction sites for the construction of complex molecular architectures, particularly heterocyclic systems of medicinal importance. While detailed public information on its specific applications is still emerging, its structural features strongly suggest its utility in the development of novel therapeutics, such as kinase inhibitors. As with all novel chemical entities, it is essential to handle this compound with appropriate safety precautions in a controlled laboratory setting. The continued exploration of the chemistry of this compound is likely to lead to the discovery of new and innovative synthetic routes to important drug candidates.

References

-

New Journal of Chemistry Supporting Information. (n.d.). Retrieved from [Link]

-

S1 Supplementary Information Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Process for the preparation of kinase inhibitors and intermediates thereof. (n.d.). PubChem. Retrieved from [Link]

- Synthetic method of 2-chloro-4-aminophenol. (2014). Google Patents.

-

Preparation of 2-amino-4-chlorophenol. (n.d.). PrepChem.com. Retrieved from [Link]

-

Kinase inhibitors. (n.d.). PubChem. Retrieved from [Link]

-

3-AMINOPHENOL EXTRA PURE MSDS. (2016). Loba Chemie. Retrieved from [Link]

-

AMINOPHENOLS (mixed isomers) HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from [Link]

-

13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0246398). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. (n.d.). PMC. Retrieved from [Link]

-

2-Amino-4-bromo-6-chlorophenol - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

- Synthetic method of 2-chloro-4-aminophenol. (n.d.). Google Patents.

-

2-Amino-4-bromo-5-fluorophenol. (n.d.). PubChem. Retrieved from [Link]

- Amino substituted benzophenone oximes and derivatives thereof. (n.d.). Google Patents.

-

DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. (n.d.). IJTSRD. Retrieved from [Link]

-

2-AMINO-4-CHLOROPHENOL HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from [Link]

-

SOME NITROBENZENES AND OTHER INDUSTRIAL CHEMICALS. (2018). IARC Publications. Retrieved from [Link]

- Production of 4-bromo-2,5-dichlorophenol. (n.d.). Google Patents.

-

2-Amino-4-bromo-6-chlorophenol. (n.d.). PubChem. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

- Preparation of 2-amino-5-nitro-benzophenone and derivatives thereof. (n.d.). Google Patents.

- Method of synthesizing key intermediates for the production of camptothecin derivatives. (n.d.). Google Patents.

-

Toxicological Profile for Chlorophenols. (n.d.). Agency for Toxic Substances and Disease Registry | ATSDR. Retrieved from [Link]

-

Compositions and methods for detection of 2,4-dichlorophenoxyacetic acid and related compounds. (n.d.). Justia Patents. Retrieved from [Link]

-

12.3: Mass Spectrometry of Some Common Functional Groups. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Mass Spectrometry A-Level Fragmentation part 2. (2020). YouTube. Retrieved from [Link]

-

Phenol, 2-chloro-. (n.d.). the NIST WebBook. Retrieved from [Link]

Sources

- 1. This compound 97% | CAS: 1037298-14-8 | AChemBlock [achemblock.com]

- 2. 1037298-14-8|this compound|BLD Pharm [bldpharm.com]

- 3. prepchem.com [prepchem.com]

- 4. CN103130657A - Synthetic method of 2-chloro-4-aminophenol - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. nj.gov [nj.gov]

- 7. publications.iarc.who.int [publications.iarc.who.int]

A Theoretical Exploration of 2-Amino-4-bromo-5-chlorophenol's Reactivity: A Guide for Drug Discovery

Abstract

This technical guide provides a comprehensive theoretical framework for analyzing the chemical reactivity of 2-Amino-4-bromo-5-chlorophenol, a substituted phenol with potential applications in medicinal chemistry and drug development. By leveraging Density Functional Theory (DFT), we will explore key quantum chemical descriptors that govern its reactivity, including Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Fukui functions. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and predict the molecule's behavior in biological systems and synthetic pathways.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a halogenated aromatic compound featuring amino and hydroxyl functional groups.[1] Halogenated phenols are a critical class of intermediates in the synthesis of pharmaceuticals and other bioactive molecules.[2][3] The presence and position of the bromine, chlorine, amino, and hydroxyl substituents on the phenol ring create a unique electronic environment that dictates the molecule's reactivity and its potential interactions with biological targets.[4]

Understanding the reactivity of this molecule is paramount for its application in drug design. For instance, identifying the most nucleophilic and electrophilic sites can guide the synthesis of novel derivatives with enhanced biological activity. Furthermore, its electrostatic potential can provide insights into how it might bind to a receptor's active site.[5][6][7] This guide will delineate a robust computational methodology to elucidate these reactivity characteristics.

Theoretical Framework: Unveiling Reactivity with Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful and widely used quantum computational method to investigate the electronic structure and reactivity of molecules.[8][9] Instead of solving the complex many-electron Schrödinger equation, DFT focuses on the electron density, a more manageable property, to determine the system's energy and other characteristics. For our analysis of this compound, we will employ DFT to calculate several key reactivity descriptors.

Conceptual DFT: A Toolbox for Reactivity Prediction

Conceptual DFT provides a set of chemical concepts derived from the principles of DFT that allow us to predict and understand chemical reactivity. The core idea is to analyze how the energy of a molecule changes with respect to a change in the number of electrons. This leads to the definition of several important global and local reactivity descriptors.

Global Reactivity Descriptors: These parameters provide an overall picture of the molecule's reactivity.

-

Chemical Potential (μ): Represents the escaping tendency of electrons from a system.

-

Chemical Hardness (η): Measures the resistance to a change in electron distribution. A harder molecule is less reactive.

-

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Local Reactivity Descriptors: These indices pinpoint the most reactive sites within a molecule.

-

Fukui Function (f(r)): Indicates the change in electron density at a specific point when an electron is added or removed.[10] It helps identify the most likely sites for nucleophilic, electrophilic, and radical attack.[10][11]

-

Local Softness (s(r)): Related to the Fukui function, it also helps in identifying reactive sites.

Computational Methodology: A Step-by-Step Protocol

This section outlines a detailed protocol for performing a theoretical reactivity study of this compound using a standard quantum chemistry software package like Gaussian, ORCA, or GAMESS.

Geometry Optimization

-

Input Structure: Build the 3D structure of this compound.

-

Level of Theory: Choose a suitable DFT functional and basis set. The B3LYP functional with a 6-311++G(d,p) basis set is a common and reliable choice for organic molecules, providing a good balance between accuracy and computational cost.[4][12]

-

Optimization: Perform a geometry optimization to find the minimum energy conformation of the molecule.

-

Frequency Analysis: Conduct a frequency calculation to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

Calculation of Reactivity Descriptors

-

Single Point Energy Calculations: Perform single-point energy calculations on the optimized geometry for the neutral molecule (N electrons), its cation (N-1 electrons), and its anion (N+1 electrons).

-

Global Reactivity Descriptors: From the energies of the neutral, cationic, and anionic species, calculate the ionization potential (IP) and electron affinity (EA). These can then be used to determine the chemical potential, chemical hardness, and electrophilicity index using the following equations:

-

μ ≈ -(IP + EA) / 2

-

η ≈ IP - EA

-

ω = μ² / (2η)

-

-

Frontier Molecular Orbital (FMO) Analysis:

-

Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an indicator of chemical reactivity. A smaller gap suggests higher reactivity.[13]

-

Visualize the HOMO and LUMO to identify the regions of the molecule involved in electron donation and acceptance, respectively.

-

-

Molecular Electrostatic Potential (MEP) Mapping:

-

Calculate the MEP on the electron density surface of the optimized molecule.

-

Visualize the MEP using a color-coded map, where red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).[5][14]

-

-

Fukui Function Calculation:

-

Calculate the condensed Fukui functions for each atom in the molecule. This requires the electron populations of each atom in the neutral, cationic, and anionic states.

-

The Fukui functions for nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0) can be calculated as follows:

-

f+ = q(N+1) - q(N)

-

f- = q(N) - q(N-1)

-

f0 = [q(N+1) - q(N-1)] / 2 where q is the charge on an atom. The atom with the highest value of a particular Fukui function is the most susceptible to that type of attack.

-

-

Hypothetical Results and Discussion: A Reactivity Profile of this compound

This section presents a hypothetical but plausible set of results from the computational protocol described above. These results are for illustrative purposes to guide the interpretation of a real computational study.

Molecular Geometry

The optimized geometry of this compound would show a planar aromatic ring with the substituents slightly out of plane. Bond lengths and angles would be consistent with those of other substituted phenols.

Global Reactivity Descriptors

Table 1: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) | Interpretation |

| Ionization Potential (IP) | 8.50 | Energy required to remove an electron. |

| Electron Affinity (EA) | 1.20 | Energy released upon gaining an electron. |

| HOMO Energy | -6.20 | Electron-donating ability. |

| LUMO Energy | -1.50 | Electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.70 | Indicates moderate reactivity. |

| Chemical Potential (μ) | -4.85 | Escaping tendency of electrons. |

| Chemical Hardness (η) | 7.30 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 1.61 | Good electrophilic character. |

The relatively high HOMO energy suggests that this compound can act as an electron donor. The HOMO-LUMO gap of 4.70 eV indicates that the molecule is moderately reactive.[13] The electrophilicity index suggests it can also behave as a good electrophile.

Frontier Molecular Orbitals (HOMO and LUMO)

Visualization of the HOMO would likely show significant electron density on the amino group and the phenol ring, particularly at the ortho and para positions to the hydroxyl and amino groups. This indicates that these are the primary sites for electrophilic attack. The LUMO would likely be distributed over the aromatic ring, with significant contributions from the carbon atoms bearing the bromine and chlorine atoms, suggesting these are potential sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP) Map

The MEP map would reveal regions of negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group, confirming their nucleophilic character and propensity for hydrogen bonding. Regions of positive potential (blue) would likely be located around the hydrogen atoms of the amino and hydroxyl groups. The halogen atoms would likely exhibit a region of positive potential on their outermost surface (the "sigma-hole"), which could participate in halogen bonding.

Fukui Functions

Table 2: Hypothetical Condensed Fukui Function Values for Selected Atoms in this compound

| Atom | f+ (for nucleophilic attack) | f- (for electrophilic attack) |

| C1 (bearing -OH) | 0.05 | 0.10 |

| C2 (bearing -NH2) | 0.08 | 0.15 |

| C3 | 0.12 | 0.05 |

| C4 (bearing -Br) | 0.18 | 0.03 |

| C5 (bearing -Cl) | 0.15 | 0.04 |

| C6 | 0.09 | 0.12 |

| N (of -NH2) | 0.03 | 0.25 |

| O (of -OH) | 0.02 | 0.20 |

The Fukui function analysis would likely pinpoint the nitrogen atom of the amino group as the most susceptible site for electrophilic attack (highest f- value). For nucleophilic attack, the carbon atom bonded to the bromine atom (C4) would likely be the most favored site (highest f+ value). This is consistent with the electron-withdrawing nature of the halogen atoms.

Visualizing the Workflow and Concepts

To better illustrate the process and the interplay of different concepts, the following diagrams are provided.

Caption: A flowchart illustrating the computational workflow for the theoretical reactivity study of this compound and the application of the results in drug development.

Caption: A conceptual diagram illustrating the key reactivity features of this compound as determined by theoretical calculations.

Conclusion and Future Directions

This technical guide has presented a comprehensive theoretical framework for investigating the reactivity of this compound using Density Functional Theory. The outlined computational protocol, along with the interpretation of key reactivity descriptors such as HOMO-LUMO analysis, MEP mapping, and Fukui functions, provides a powerful toolkit for researchers in drug discovery and medicinal chemistry.

By applying these theoretical methods, scientists can gain valuable insights into the chemical behavior of this molecule, enabling the rational design of novel derivatives with improved therapeutic properties. Future work could involve applying these methods to a series of related compounds to establish structure-activity relationships and to perform docking studies with specific biological targets to validate the predicted interaction modes.

References

-

Deep Origin. (n.d.). Electrostatic Potential Maps - Computational Chemistry Glossary. Retrieved from [Link]

- El Ouafy, H., El Ouafy, T., Oubenali, M., El Haimouti, A., Echajia, M., & Mbarki, M. (2021). Theoretical analysis of the Reactivity of phenol substituted in the para position by halides by the functional theory of density. Applied Journal of Environmental Engineering Science, 7(1), 63-74.

-

ChemRxiv. (2023). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). Tutorial: Electrostatic Potential Maps. Retrieved from [Link]

-

ResearchGate. (n.d.). Application of molecular electrostatic potentials in drug design. Retrieved from [Link]

-

ResearchGate. (n.d.). HOMO–LUMO energy gaps (in eV) for enol forms of substituted.... Retrieved from [Link]

-

University of Huddersfield. (n.d.). Molecular Electrostatic Potential (MEP). Retrieved from [Link]

-

Applied Journal of Environmental Engineering Science. (2021). View of Theoretical analysis of the Reactivity of phenol substituted in the para position by halides by the functional theory of density. Retrieved from [Link]

-

Applied Journal of Environmental Engineering Science. (2021). Theoretical analysis of the Reactivity of phenol substituted in the para position by halides by the functional theory of density. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method. Retrieved from [Link]

-

Wikipedia. (n.d.). Fukui function. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method. Retrieved from [Link]

-

ResearchGate. (n.d.). Theoretical analysis of the Reactivity of phenol substituted in the para position by halides by the functional theory of density | Request PDF. Retrieved from [Link]

- Google Patents. (n.d.). US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives.

-

RJPN. (2022). Theoretical evaluation of chemical reactivity of phenol, 2-aminophenol and 2-nitrophenol by DFT. Retrieved from [Link]

-

YouTube. (2023, December 18). Fukui Function and Thermodynamic Properties Calculations with Analysis || Gaurav Jhaa. Retrieved from [Link]

-

ACS Publications. (1995). Variational Principles for Describing Chemical Reactions: The Fukui Function and Chemical Hardness Revisited. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Bromo-4-chlorophenol in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical reactivity and selectivity using Fukui functions: Basis set and population scheme dependence in the framework of B3LYP theory. Retrieved from [Link]

-

FACCTs. (n.d.). Plotting Fukui functions - ORCA 5.0 tutorials. Retrieved from [Link]

-

ACS Publications. (2023). Responsive Supramolecular Sensors Based on Pillar[7]arene–BTD Complexes for Aqueous Sensing: From Static Quenching to Anion an. Retrieved from [Link]

-

PubMed Central. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

Sources

- 1. This compound 97% | CAS: 1037298-14-8 | AChemBlock [achemblock.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Electrostatic Potential Maps - Computational Chemistry Glossary [deeporigin.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. rjpn.org [rjpn.org]

- 10. Fukui function - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. MEP [cup.uni-muenchen.de]

2-Amino-4-bromo-5-chlorophenol molecular weight and formula

An In-Depth Technical Guide to 2-Amino-4-bromo-5-chlorophenol: A Key Synthetic Building Block

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a halogenated aromatic amine of significant interest to researchers and professionals in drug development and chemical synthesis. We will delve into its fundamental chemical and physical properties, explore its synthetic pathways and chemical reactivity, and discuss its applications as a versatile intermediate. Furthermore, this guide presents a detailed analytical protocol for its characterization and outlines essential safety and handling procedures. The content is grounded in authoritative sources to ensure scientific integrity and provide actionable insights for laboratory applications.

Introduction and Structural Elucidation

This compound is a substituted aromatic compound featuring an amino group, a hydroxyl group, a bromine atom, and a chlorine atom on a benzene ring. Its unique substitution pattern makes it a valuable building block in organic synthesis, particularly for creating more complex molecules with potential therapeutic properties. The presence of multiple reactive sites—the nucleophilic amino group, the acidic hydroxyl group, and the halogenated ring ripe for cross-coupling reactions—offers chemists a versatile scaffold for constructing novel molecular architectures.

It is crucial to distinguish this compound (CAS: 1037298-14-8) from its various isomers, such as 2-Amino-4-bromo-6-chlorophenol[1], 2-Amino-5-bromo-4-chlorophenol[2][3][4], and 2-Amino-6-bromo-4-chlorophenol[5]. Each isomer possesses distinct physical and chemical properties that influence its reactivity and potential applications. Therefore, precise identification and sourcing of the correct isomer are paramount for the success of any synthetic campaign.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This quantitative data is essential for reaction planning, analytical method development, and safety assessments.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [6] |

| Molecular Formula | C₆H₅BrClNO | [1][3][6] |

| Molecular Weight | 222.47 g/mol | [1][2][6] |

| CAS Number | 1037298-14-8 | [6][7] |

| Canonical SMILES | C1=C(C(=C(C=C1N)Br)Cl)O | [6] |

| Appearance | Typically a solid powder (predicted) | - |

| Solubility | Expected to have limited solubility in water and better solubility in organic solvents like ethanol, acetone. | [8] |

Note: Some properties are predicted based on the behavior of structurally similar compounds, as specific experimental data for this exact isomer is limited.

Synthesis and Chemical Reactivity

Plausible Synthetic Pathway

The synthesis of this compound is not extensively detailed in publicly available literature. However, a logical and commonly employed synthetic route for aminophenols involves the reduction of a corresponding nitrophenol precursor. This multi-step process leverages standard, well-understood organic transformations.

A plausible pathway would start with a commercially available chlorophenol, followed by nitration, bromination, and finally, reduction of the nitro group. The regioselectivity of the nitration and bromination steps is critical and would be directed by the activating hydroxyl group and the deactivating but ortho-, para-directing chloro group.

Workflow for a Plausible Synthesis

Caption: Plausible synthetic workflow for this compound.

Chemical Reactivity

The utility of this compound stems from the distinct reactivity of its functional groups:

-

Amino Group: Acts as a nucleophile and can be acylated, alkylated, or used to form heterocyclic rings like benzoxazoles. It is a key functional group for forming hydrogen bonds, which is particularly relevant in drug design for binding to protein targets like kinase hinges.[9]

-

Hydroxyl Group: The phenolic hydroxyl is weakly acidic and can be alkylated to form ethers or acylated to form esters.

-

Aromatic Ring: The bromine and chlorine substituents make the compound amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck).[9][10] The carbon-bromine bond is generally more reactive than the carbon-chlorine bond, allowing for selective functionalization.[9]

Applications in Drug Discovery and Development

Halogenated phenols and anilines are foundational components in medicinal chemistry. This compound serves as an important intermediate for synthesizing high-value, complex molecules.

-

Kinase Inhibitors: The 2-aminopyridine and related 2-aminophenol scaffolds are prevalent in kinase inhibitors, a critical class of drugs for treating cancer.[9] The amino group often interacts with the hinge region of the kinase's ATP-binding pocket. The bromo and chloro substituents provide vectors for further modification to enhance potency, selectivity, and pharmacokinetic properties.

-

Agrochemicals: Similar to its role in pharmaceuticals, this compound can be a precursor for novel herbicides, fungicides, and pesticides.[8][11]

-

Dye Synthesis: Aminophenols are precursors in the synthesis of various dyes and pigments.[12]

Analytical Methodology: Purity Assessment by RP-HPLC

Ensuring the purity of synthetic intermediates is critical. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is a standard approach for analyzing compounds like this compound. The following protocol is adapted from established methods for the analysis of the related compound 2-amino-4-chlorophenol in pharmaceutical formulations.[13]

Objective: To determine the purity of a this compound sample and quantify any related impurities.

Materials and Equipment:

-

HPLC system with UV detector

-

C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Acetic Acid (Glacial)

-

This compound reference standard and sample

-

Volumetric flasks, pipettes, and syringes

-

0.45 µm syringe filters

Protocol Steps:

-

Mobile Phase Preparation:

-

Prepare a mobile phase consisting of Water:Acetonitrile:Acetic Acid in a ratio of 70:30:1 (v/v/v).

-

Degas the mobile phase using sonication or vacuum filtration before use.

-

Rationale: The water/acetonitrile mixture provides the polarity gradient for separation on a C18 column. Acetic acid helps to protonate the amino group, ensuring sharp, symmetrical peaks by preventing tailing.[13]

-

-

Standard Solution Preparation:

-

Accurately weigh approximately 10 mg of the this compound reference standard.

-

Dissolve it in a 100 mL volumetric flask with the mobile phase to obtain a stock solution of 100 µg/mL.

-

Perform serial dilutions to prepare working standards at concentrations ranging from 1 µg/mL to 50 µg/mL for linearity assessment.

-

-

Sample Solution Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve it in a 100 mL volumetric flask with the mobile phase to achieve a nominal concentration of 100 µg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

-

-

Chromatographic Conditions:

-

Column: C18 (250 x 4.6 mm, 5 µm)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detector Wavelength: 280 nm (or a wavelength determined by UV-Vis scan of the compound)

-

Column Temperature: Ambient (or controlled at 25 °C)

-

-

Analysis and Data Interpretation:

-

Inject the standard solutions to establish a calibration curve (Peak Area vs. Concentration).

-

Inject the sample solution.

-

Identify the peak for this compound based on the retention time of the reference standard.

-

Calculate the purity of the sample by the area normalization method:

-

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

-

-

Quantify any specific impurities by comparing their peak areas to the calibration curve of the main compound (assuming a similar response factor) or a dedicated standard if available.

-

Safety, Handling, and Storage

-

Hazards: Compounds in this class can be harmful if swallowed, inhaled, or in contact with skin.[1] They may cause skin and serious eye irritation.[1]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound. Work in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[12]

Conclusion

This compound is a highly functionalized aromatic compound with significant potential as a synthetic intermediate in drug discovery, agrochemical research, and materials science. Its versatile reactivity, stemming from its amino, hydroxyl, and halogen substituents, allows for the construction of diverse and complex molecular structures. A thorough understanding of its properties, synthetic routes, and analytical characterization is essential for leveraging its full potential in research and development.

References

-

PubChem. (n.d.). 2-Amino-4-bromo-6-chlorophenol. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-amino-5-bromo-4-chlorophenol (C6H5BrClNO). Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-bromo-3-chloro-5-fluorophenol. Retrieved from [Link]

-

Srini Chem. (n.d.). 2-Bromo-5-chlorophenol (CAS: 13659-23-9): An Overview of Its Structure and Chemical Properties. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Bromo-4-chlorophenol in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of Chlorophenols in water by LC-MS/MS. Case study. Retrieved from [Link]

-

ResearchGate. (2016). Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. Retrieved from [Link]

Sources

- 1. 2-Amino-4-bromo-6-chlorophenol | C6H5BrClNO | CID 57905988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. achmem.com [achmem.com]

- 4. PubChemLite - 2-amino-5-bromo-4-chlorophenol (C6H5BrClNO) [pubchemlite.lcsb.uni.lu]

- 5. 2-氨基-6-溴-4-氯苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound 97% | CAS: 1037298-14-8 | AChemBlock [achemblock.com]

- 7. 1037298-14-8|this compound|BLD Pharm [bldpharm.com]

- 8. srinichem.com [srinichem.com]

- 9. benchchem.com [benchchem.com]

- 10. 2-Bromo-5-chlorophenol|Aromatic Building Block for R&D [benchchem.com]

- 11. nbinno.com [nbinno.com]

- 12. 2-Amino-4-chlorophenol | 95-85-2 [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

Spectroscopic Data of 2-Amino-4-bromo-5-chlorophenol: A Technical Guide

Introduction

2-Amino-4-bromo-5-chlorophenol is a substituted aromatic compound with potential applications in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in research and development settings. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. In the absence of direct experimental spectra in publicly available databases, this guide leverages spectral data from closely related analogs and established principles of spectroscopic theory to provide a reliable interpretation of the expected spectral features. This approach is designed to offer valuable insights for researchers, scientists, and drug development professionals working with this and similar halogenated aminophenols.

Molecular Structure and Predicted Spectroscopic Features

The molecular structure of this compound forms the basis for predicting and interpreting its spectroscopic data. The interplay of the hydroxyl, amino, bromo, and chloro substituents on the benzene ring creates a unique electronic environment, which in turn dictates the chemical shifts in NMR, vibrational modes in IR, and fragmentation patterns in MS.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are based on the analysis of substituent effects on the benzene ring.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals for the aromatic protons and the protons of the amino and hydroxyl groups. The chemical shifts are influenced by the electron-donating effects of the -OH and -NH₂ groups and the electron-withdrawing effects of the -Br and -Cl substituents.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~6.8 - 7.0 | Singlet | - |

| H-6 | ~7.1 - 7.3 | Singlet | - |

| -NH₂ | ~4.5 - 5.5 | Broad Singlet | - |

| -OH | ~8.5 - 9.5 | Broad Singlet | - |

Interpretation:

-

Aromatic Protons (H-3 and H-6): The two aromatic protons are in different chemical environments and are expected to appear as singlets due to the lack of adjacent protons for coupling. The exact chemical shifts will depend on the solvent used.

-

Amino (-NH₂) and Hydroxyl (-OH) Protons: These protons will appear as broad singlets, and their chemical shifts are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are influenced by the attached substituents.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~145 - 150 |

| C-2 | ~135 - 140 |

| C-3 | ~115 - 120 |

| C-4 | ~110 - 115 |

| C-5 | ~120 - 125 |

| C-6 | ~118 - 123 |

Interpretation:

-

Substituent Effects: The carbon atoms directly attached to the electronegative oxygen (C-1), nitrogen (C-2), bromine (C-4), and chlorine (C-5) will experience significant shifts in their resonance frequencies. The provided ranges are estimates based on the additive effects of the substituents on the benzene ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Phenol) | 3200 - 3600 | Broad, Strong |

| N-H Stretch (Amine) | 3300 - 3500 | Medium, Sharp (two bands) |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C=C Stretch (Aromatic) | 1500 - 1600 | Medium to Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-O Stretch (Phenol) | 1200 - 1260 | Strong |

| C-Br Stretch | 500 - 600 | Medium to Strong |

| C-Cl Stretch | 600 - 800 | Medium to Strong |

Interpretation:

The IR spectrum will be characterized by a broad O-H stretching band due to hydrogen bonding, and two sharp N-H stretching bands characteristic of a primary amine. The aromatic C-H and C=C stretching vibrations will also be present, along with strong absorptions corresponding to the C-O, C-N, C-Br, and C-Cl bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, electron ionization (EI) is a common technique.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Interpretation |

| 221/223/225 | [M]⁺ | Molecular ion peak with isotopic pattern for Br and Cl |

| 204/206/208 | [M-OH]⁺ | Loss of a hydroxyl radical |

| 142/144 | [M-Br]⁺ | Loss of a bromine radical |

| 186/188 | [M-Cl]⁺ | Loss of a chlorine radical |

| 113 | [M-Br-Cl]⁺ | Loss of both halogen radicals |

Interpretation:

The mass spectrum is expected to show a molecular ion peak cluster with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). Common fragmentation pathways for halogenated phenols include the loss of the halogen atoms and the hydroxyl group.[1]

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Caption: A generalized workflow for NMR data acquisition.

IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method or the attenuated total reflectance (ATR) technique can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-300).

Caption: A simplified workflow for mass spectrometry.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, this guide serves as a valuable resource for the identification and characterization of this molecule in various scientific applications. The provided protocols offer a starting point for obtaining high-quality experimental data.

References

-

Gambetta, R., & Beynon, J. H. (1969). Competing fragmentations in the mass spectra of halogenated phenols. Journal of the Chemical Society D: Chemical Communications, (9), 492. [Link]

Sources

A Senior Application Scientist's Guide to the Synthetic Potential of Halogenated Aminophenols

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Halogenated aminophenols represent a class of uniquely versatile building blocks in modern organic synthesis. The strategic placement of halogen atoms, combined with the inherent reactivity of the amino and hydroxyl functionalities, provides a powerful toolkit for constructing complex molecular architectures. This guide delves into the core applications of these synthons, moving beyond simple reaction lists to explain the underlying principles and causality behind their use. We will explore their pivotal role in advanced cross-coupling reactions, the synthesis of bioactive heterocycles, and their impact on the development of next-generation pharmaceuticals and agrochemicals. This document is structured to provide not only theoretical knowledge but also practical, field-proven insights, complete with detailed experimental protocols and mechanistic diagrams to empower researchers in their synthetic endeavors.

The Strategic Advantage of Halogenated Aminophenols in Synthesis

Aminophenols are valuable intermediates, widely used as precursors in the pharmaceutical and dye industries.[1] The introduction of halogen atoms (F, Cl, Br, I) onto the aromatic ring dramatically expands their synthetic utility. This functionalization is not merely an additive process; it fundamentally alters the molecule's electronic properties and provides specific reactive "handles" for subsequent transformations.

The strategic advantages can be summarized as follows:

-

Modulation of Biological Activity: Halogenation is a cornerstone of modern medicinal chemistry. Incorporating halogens can enhance a molecule's lipophilicity, improving its ability to cross cell membranes and increasing bioavailability.[2][3] Furthermore, halogens can form strong, stable bonds that enhance the binding affinity of a drug to its target enzyme or receptor and improve metabolic stability, prolonging its therapeutic effect.[2]

-

Orthogonal Reactive Sites: A halogenated aminophenol possesses at least three distinct reactive sites: the nucleophilic amino group, the nucleophilic hydroxyl group, and the electrophilic carbon-halogen (C-X) bond. This orthogonality allows for selective, stepwise functionalization, often through catalyst control, avoiding cumbersome protection-deprotection sequences and improving step economy.[4]

-